molecular formula C9H10ClNOS B14056018 1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one

1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14056018
M. Wt: 215.70 g/mol
InChI Key: JGCJAJXAUGSVEQ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-5-mercaptobenzene with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or metal ions. The amino and mercapto groups can form coordination complexes with metal ions, potentially inhibiting their catalytic activity. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-mercapto-1,2,4-triazole: Similar in structure but contains a triazole ring instead of the chloropropanone moiety.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Contains a thiadiazole ring and is known for its biological activities.

    3-Amino-1,2,4-triazole: A simpler structure with a triazole ring and an amino group.

Uniqueness

1-(3-Amino-5-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,11H2,1H3

InChI Key

JGCJAJXAUGSVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)S)N)Cl

Origin of Product

United States

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